N-(2,4-dichlorophenyl)-2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
Description
Properties
CAS No. |
5349-83-7 |
|---|---|
Molecular Formula |
C17H13Cl2N3O2S |
Molecular Weight |
394.3 g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)-2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C17H13Cl2N3O2S/c1-10-3-2-4-11(7-10)16-21-22-17(24-16)25-9-15(23)20-14-6-5-12(18)8-13(14)19/h2-8H,9H2,1H3,(H,20,23) |
InChI Key |
UZRDBMFVQWXRGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)SCC(=O)NC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of N-(2,4-dichlorophenyl)-2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide typically involves the following key steps:
Synthesis of 5-(3-methylphenyl)-1,3,4-oxadiazole-2-thiol intermediate
This is commonly achieved by cyclization of arylcarbohydrazides derived from 3-methylbenzoic acid with carbon disulfide (CS2) in alkaline ethanol under reflux conditions. The reaction proceeds via formation of the corresponding hydrazide, followed by cyclization to yield the 1,3,4-oxadiazole-2-thiol derivative.Preparation of 2-bromo-N-(2,4-dichlorophenyl)acetamide electrophile
The acetamide moiety bearing the 2,4-dichlorophenyl substituent is synthesized by reacting 2,4-dichloroaniline with 2-bromoacetyl bromide in a basic aqueous medium, forming the key electrophilic intermediate 2-bromo-N-(2,4-dichlorophenyl)acetamide.Coupling reaction between the oxadiazole-2-thiol and the bromoacetamide
The nucleophilic sulfur atom of the oxadiazole-2-thiol attacks the electrophilic carbon of the bromoacetamide in an aprotic polar solvent such as dimethylformamide (DMF), often in the presence of lithium hydride (LiH) as a base, to form the target sulfanylacetamide compound.
Detailed Stepwise Procedure
| Step | Reaction | Reagents & Conditions | Notes |
|---|---|---|---|
| 1 | Formation of arylcarbohydrazide | Reflux arylcarboxylic acid esters with hydrazine hydrate in ethanol for 3-4 h | Produces hydrazide intermediate |
| 2 | Cyclization to 1,3,4-oxadiazole-2-thiol | Reflux hydrazide with CS2 and KOH in ethanol for 5-6 h | Monitored by TLC; pH adjusted to 5-6 with dilute HCl to precipitate product |
| 3 | Synthesis of 2-bromo-N-(2,4-dichlorophenyl)acetamide | React 2,4-dichloroaniline with 2-bromoacetyl bromide in basic aqueous medium (e.g., Na2CO3 solution) | Forms electrophilic acetamide intermediate |
| 4 | Coupling reaction | Stir oxadiazole-2-thiol and bromoacetamide in DMF with LiH at room temperature or slight heating for 4-6 h | Forms final sulfanylacetamide compound |
Reaction Scheme Summary
Hydrazide formation:
$$ \text{3-Methylbenzoic acid} \xrightarrow[\text{EtOH, reflux}]{\text{N}2\text{H}4} \text{3-methylbenzohydrazide} $$Cyclization to oxadiazole-thiol:
$$ \text{3-methylbenzohydrazide} \xrightarrow[\text{EtOH, reflux}]{\text{CS}_2, \text{KOH}} \text{5-(3-methylphenyl)-1,3,4-oxadiazole-2-thiol} $$Acetamide formation:
$$ \text{2,4-dichloroaniline} + \text{2-bromoacetyl bromide} \rightarrow \text{2-bromo-N-(2,4-dichlorophenyl)acetamide} $$Coupling:
$$ \text{Oxadiazole-2-thiol} + \text{2-bromoacetamide} \xrightarrow[\text{DMF}]{\text{LiH}} \text{this compound} $$
Purification and Characterization
Purification:
The crude product is typically purified by recrystallization from ethanol or by silica gel column chromatography using hexane/ethyl acetate mixtures as eluents.-
- NMR Spectroscopy: Proton and carbon NMR in DMSO-d6 confirm the presence of the oxadiazole ring, sulfanyl linkage, and aromatic substitutions.
- Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) shows molecular ion peaks consistent with the molecular weight (~409.4 g/mol).
- Elemental Analysis: Confirms carbon, hydrogen, nitrogen, sulfur, and chlorine content matching theoretical values.
- Infrared Spectroscopy (IR): Characteristic amide C=O stretch (~1650 cm⁻¹) and C–S vibrations confirm functional groups.
Research Findings and Comparative Analysis
Literature Data on Similar Oxadiazole Derivatives
Ramzan et al. (2018) detailed the synthesis of 2-{[5-(aralkyl/aryl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamides, employing a similar synthetic strategy involving hydrazide cyclization, thiol formation, and nucleophilic substitution with bromoacetamides in DMF using LiH as base. This method is adaptable to various aryl substituents including methylphenyl groups.
The reaction conditions (reflux times, solvent choices, pH adjustments) were optimized to achieve high yields (typically 60-80%) and purity, with TLC monitoring at each step to ensure reaction completion.
Industrial Considerations
For scale-up, parameters such as reaction temperature, solvent volumes, and reagent stoichiometry are optimized to maximize yield and minimize impurities.
Purification may also involve crystallization under controlled cooling and filtration steps to obtain analytically pure material suitable for biological evaluation.
Summary Table of Preparation Methods
| Step No. | Intermediate/Product | Reagents & Conditions | Yield (%) | Key Analytical Data |
|---|---|---|---|---|
| 1 | 3-Methylbenzohydrazide | 3-methylbenzoic acid + hydrazine hydrate, EtOH, reflux 3-4 h | 85-90 | NMR, melting point |
| 2 | 5-(3-methylphenyl)-1,3,4-oxadiazole-2-thiol | Hydrazide + CS2 + KOH, EtOH, reflux 5-6 h, pH 5-6 | 70-80 | EI-MS m/z consistent with thiol |
| 3 | 2-bromo-N-(2,4-dichlorophenyl)acetamide | 2,4-dichloroaniline + 2-bromoacetyl bromide, aqueous base | 75-85 | IR (C=O), NMR |
| 4 | Target compound | Oxadiazole-2-thiol + bromoacetamide, DMF, LiH, 4-6 h | 65-75 | NMR, MS, elemental analysis |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the oxadiazole ring or the aromatic rings, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while substitution reactions on the aromatic rings can introduce nitro, sulfonyl, or halogen groups.
Scientific Research Applications
N-(2,4-dichlorophenyl)-2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide is a chemical compound with the molecular formula C8H9NO4 . It is also referred to as this compound .
Basic Information
While the search results do not provide specific applications of this particular compound, they do offer related information regarding similar compounds and their uses:
Antimicrobial Activity
- Thiazole derivatives, which share structural similarities, have demonstrated potential antimicrobial activity . Several analogues exhibited significantly greater antibacterial activity than currently available antibiotics, with activity attributed to the NO2 functional group on the 2 and 4 positions of the phenyl ring .
Anticancer Activity
- Thiazole-integrated pyridine derivatives have been screened for antitumor activity against various cancer cell lines, with some hybrids showing better anti-breast cancer efficacy than standard drugs . The presence of an electron-withdrawing group like chlorine (Cl) attached to the 4 position of the pyridine ring may contribute to this activity .
- Other thiazole derivatives have shown anticancer activity against human glioblastoma and human melanoma cells, possibly due to the presence of a benzofuran ring .
Alzheimer's Disease Treatment
- Some compounds containing a 5-phenyl-1,3,4-oxadiazole structure have shown potential in improving cognition and memory functions in rat models of Alzheimer's disease .
Density, Boiling and Flash Point
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific biological pathways. The oxadiazole ring and the sulfanyl group are often key functional groups involved in these interactions.
Comparison with Similar Compounds
Key Structural and Functional Insights
- Electron-Withdrawing Groups : Chlorine substituents (e.g., 2,4-dichlorophenyl) enhance binding to hydrophobic pockets in enzymes, as seen in anticancer analogs .
- Lipophilicity : The 3-methylphenyl group on the target compound may improve membrane permeability compared to polar substituents like pyrazine .
- Toxicity Profile : N-Substituted derivatives with 4-chlorophenyl groups (Gul et al., 2022) showed low hemolytic activity, suggesting the target compound’s dichlorophenyl group may balance efficacy and safety .
Biological Activity
N-(2,4-dichlorophenyl)-2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
- Molecular Formula : C17H13Cl2N3O2S
- Molecular Weight : 394.3 g/mol
The structure includes a dichlorophenyl group, an oxadiazole moiety, and a sulfanyl linkage, which are known to influence biological activity significantly.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole rings often exhibit significant antimicrobial properties. For instance, studies on structurally similar oxadiazole derivatives have shown effectiveness against various bacterial strains including Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli . While specific data on this compound is limited, the presence of the oxadiazole moiety suggests potential antimicrobial efficacy.
Anticancer Properties
The 1,3,4-oxadiazole scaffold is recognized for its anticancer properties. Various derivatives have been synthesized and tested for their cytotoxic effects against different cancer cell lines. Notably, compounds with similar structures have demonstrated activity against breast cancer and other malignancies . The unique substitutions in this compound may provide it with distinct anticancer properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with oxadiazole rings may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
- Interaction with DNA : Some oxadiazole derivatives have been shown to intercalate with DNA or inhibit topoisomerases, leading to apoptosis in cancer cells .
- Oxidative Stress Induction : Certain derivatives can induce oxidative stress in cells, contributing to their antimicrobial and anticancer effects .
Comparative Analysis
To understand the uniqueness of this compound compared to other similar compounds, the following table summarizes related compounds and their biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(4-chlorophenyl)-2-{[5-(phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide | Chlorinated phenyl group | Antimicrobial |
| 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-thiol | Methoxy substitution | Anticancer |
| N-(3-chloro-4-fluorophenyl)-2-{[5-(methylthio)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide | Fluorinated phenyl group | Anti-inflammatory |
This comparison highlights the potential distinct biological properties of this compound due to its specific substitutions.
Case Studies and Research Findings
While direct studies on this specific compound are scarce, related research provides insights into its potential applications:
- Antimicrobial Studies : A study conducted on various 1,3,4-oxadiazole derivatives showed promising results against both gram-positive and gram-negative bacteria . This suggests that this compound may exhibit similar activities.
- Anticancer Research : Recent reviews have summarized the effectiveness of oxadiazole derivatives as anticancer agents. These compounds often demonstrate cytotoxicity against multiple cancer cell lines and are being explored as lead compounds for new drug development .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(2,4-dichlorophenyl)-2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via a multi-step process involving (1) formation of the 1,3,4-oxadiazole ring through cyclization of thiosemicarbazides, (2) S-alkylation with chloroacetamide derivatives, and (3) coupling with substituted anilines. Key intermediates are characterized using FTIR (C=O stretch at ~1650–1700 cm⁻¹), NMR (amide protons at δ 10–12 ppm), and mass spectrometry (molecular ion peaks) . Purity is confirmed via HPLC with >95% threshold.
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- NMR : Identifies aromatic protons (δ 6.5–8.5 ppm), methyl groups (δ 2.3–2.5 ppm), and sulfanyl linkages (δ 3.8–4.2 ppm for –SCH–).
- NMR : Confirms carbonyl carbons (δ 165–170 ppm) and oxadiazole ring carbons (δ 160–165 ppm).
- X-ray crystallography : Resolves conformational flexibility, as seen in similar dichlorophenyl acetamides with dihedral angles between aromatic rings ranging 54–77° .
Q. How is the in vitro bioactivity of this compound initially screened?
- Methodological Answer : Standard assays include:
- Enzyme inhibition : α-Glucosidase (IC via spectrophotometry at 405 nm) and lipoxygenase (LOX) inhibition (absorbance at 234 nm) .
- Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How do conformational differences in the solid state impact the compound’s reactivity and bioactivity?
- Methodological Answer : X-ray crystallography reveals three distinct conformers in asymmetric units, with dihedral angles between dichlorophenyl and oxadiazole moieties varying by ~20°. Molecular dynamics simulations (using UCSF Chimera ) can model how these conformers affect ligand-receptor binding. For example, a 54.8° dihedral angle in conformer A may enhance steric accessibility for enzyme active sites compared to 77.5° in conformer C .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Meta-analysis : Compare IC values under standardized conditions (e.g., pH, solvent). For instance, discrepancies in α-glucosidase inhibition may arise from assay pH variations affecting protonation states.
- Structure-activity relationship (SAR) profiling : Introduce substituents (e.g., –OCH, –NO) to the 3-methylphenyl group and correlate with activity trends, as demonstrated in analogs with 10–15% efficacy variations .
Q. How can computational tools predict binding modes of this compound with target enzymes?
- Methodological Answer :
- Docking studies : Use UCSF Chimera’s AutoDock Vina plugin to model interactions with LOX or acetylcholinesterase. Parameters include grid boxes centered on catalytic residues (e.g., His518 for LOX) and scoring functions (ΔG < −7 kcal/mol indicates strong binding) .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (RMSD < 2 Å indicates stable binding) .
Q. What synthetic modifications improve metabolic stability without compromising activity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
